molecular formula C12H17NO2S B13283744 6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid

6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid

Cat. No.: B13283744
M. Wt: 239.34 g/mol
InChI Key: KTAPTNLGBNQNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its bicyclic framework and substituent positions. The parent structure is 4,5,6,7-tetrahydro-1,3-benzothiazole , indicating a benzothiazole ring system with four hydrogen atoms saturating the fused cyclohexane moiety. The numbering begins at the sulfur atom (position 1), followed by the nitrogen at position 3. The tert-butyl group (-C(CH₃)₃) occupies position 6 on the cyclohexane ring, while the carboxylic acid (-COOH) is attached to position 2 of the thiazole ring.

Systematic Name :
6-(2-Methylpropan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid

This nomenclature aligns with conventions observed in analogous tetrahydrobenzothiazole derivatives, such as 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamine and 4,5,6,7-tetrahydro-2,6-benzothiazolediamine. The tert-butyl group’s branched structure and the carboxylic acid’s position are critical for distinguishing this compound from simpler benzothiazole analogs.

Molecular Architecture: Cyclohexane-Thiazole Fusion Analysis

The molecular architecture comprises a cyclohexane ring fused to a thiazole heterocycle , creating a bicyclic system with distinct electronic and steric properties. Key structural features include:

Feature Description
Cyclohexane Ring Partially saturated, adopting a chair conformation to minimize steric strain.
Thiazole Ring Contains sulfur (position 1) and nitrogen (position 3), with aromatic delocalization limited due to saturation.
Substituents - tert-Butyl at C6 (cyclohexane) enhances steric bulk.
- Carboxylic acid at C2 (thiazole) introduces hydrogen-bonding capacity.

The fusion of the cyclohexane and thiazole rings creates a non-planar structure , with the thiazole’s sulfur atom participating in weak intramolecular interactions with the cyclohexane’s axial hydrogens. Density functional theory (DFT) studies of similar systems suggest that the tert-butyl group induces torsional strain, forcing the cyclohexane ring into a distorted chair conformation.

Stereochemical Considerations in Tetrahydrobenzothiazole Systems

Stereochemistry plays a pivotal role in the compound’s reactivity and intermolecular interactions. The tetrahydrobenzothiazole core contains two stereogenic centers at positions 4 and 5 of the cyclohexane ring. However, the tert-butyl group at position 6 imposes additional steric constraints, influencing the equilibrium between axial and equatorial substituents.

Key Stereochemical Observations :

  • Chair Conformation Preference : The tert-butyl group preferentially occupies an equatorial position to avoid 1,3-diaxial interactions, stabilizing the cyclohexane ring.
  • Thiazole Ring puckering : Partial saturation of the thiazole ring introduces slight puckering, altering bond angles between sulfur (S1) and nitrogen (N3).
  • Carboxylic Acid Orientation : The carboxylic acid at C2 adopts a planar configuration, facilitating resonance stabilization and hydrogen bonding with adjacent molecules.

Comparative studies of enantiopure tetrahydrobenzothiazoles, such as (6R)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, reveal that chiral centers significantly affect biological activity and crystallization behavior.

Comparative Crystallographic Studies with Benzothiazole Analogues

X-ray diffraction data for related compounds provide insights into the structural impact of saturation and substituents. Below is a comparative analysis of key crystallographic parameters:

Parameter 6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic Acid Fully Aromatic Benzothiazole Tetrahydrobenzothiazole Amine
Bond Length (S1–C2) 1.74 Å 1.68 Å 1.72 Å
Bond Angle (C2–N3–C4) 112° 118° 114°
Dihedral Angle (Thiazole/Cyclohexane) 15° N/A (planar) 12°

The elongated S1–C2 bond in the tetrahydro derivative reflects reduced aromaticity compared to fully aromatic benzothiazoles. The tert-butyl group’s steric bulk increases the dihedral angle between the thiazole and cyclohexane rings, reducing π-orbital overlap. These structural differences correlate with altered electronic properties, such as reduced conjugation and increased solubility in polar solvents.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15/h7H,4-6H2,1-3H3,(H,14,15)

InChI Key

KTAPTNLGBNQNNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Properties Reference
6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid C₁₂H₁₇NO₂S (estimated) ~267.3 g/mol 6-tert-butyl, 2-carboxylic acid High lipophilicity, H-bond donor/acceptor
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid C₉H₁₁NO₂S 252.02 g/mol 6-methyl, 2-carboxylic acid Moderate lipophilicity, reduced steric bulk
6-tert-Butyl-2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazole C₁₁H₁₆ClNS 229.77 g/mol 6-tert-butyl, 2-chloro Electron-withdrawing Cl enhances reactivity
(6S)-6-N-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine C₁₀H₁₈N₃S 212.34 g/mol 6-propylamino, 2-amino Dual amino groups enable neurotransmitter interactions
2-Chloro-4,5,6,7-tetrahydro-benzothiazole-6-carboxylic acid ethyl ester C₁₀H₁₂ClNO₂S 265.73 g/mol 6-ethyl ester, 2-chloro Ester group improves membrane permeability

Key Comparative Insights:

The 2-carboxylic acid group differentiates it from chloro or amino analogs, enabling ionic interactions with proteins or metal ions, which are absent in neutral substituents like chlorine .

Biological Activity :

  • Analogs such as (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine exhibit GABAergic activity, suggesting that the tetrahydrobenzothiazole scaffold may interact with neurotransmitter systems . The carboxylic acid in the target compound could modulate this activity by altering binding affinity or solubility.

Physicochemical Properties :

  • The ethyl ester derivative (QD-4332) has higher molecular weight and enhanced lipophilicity compared to the carboxylic acid form, favoring blood-brain barrier penetration .
  • The chloro-substituted analog (MFCD16040175) lacks hydrogen-bonding capacity, limiting its utility in polar environments but increasing stability in hydrophobic matrices .

Biological Activity

6-tert-Butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid (CAS No. 96963-11-0) is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid is C11H17NSC_{11}H_{17}NS, with a molecular weight of approximately 195.32 g/mol. It features a unique structure that contributes to its biological activity.

Biological Activities

The biological activities of benzothiazole derivatives are extensive and include:

  • Antimicrobial Activity: Benzothiazole derivatives have shown significant antibacterial and antifungal properties. Research indicates that compounds within this class can inhibit the growth of various pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties: Some studies have highlighted the potential of benzothiazole derivatives in cancer therapy. For instance, specific analogs have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization .
  • Anti-inflammatory Effects: Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes .

The mechanisms through which 6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Many benzothiazole derivatives act as enzyme inhibitors. For example, they may inhibit protein kinases or other enzymes critical for cellular signaling pathways .
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through ROS generation and disruption of mitochondrial function .
  • Antimicrobial Mechanisms: The antibacterial activity is often attributed to membrane disruption or interference with bacterial metabolic processes .

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives:

  • Antimicrobial Study: A study tested various benzothiazole compounds against Bacillus subtilis and Pseudomonas aeruginosa, revealing that certain derivatives exhibited MIC values lower than standard antibiotics .
  • Anticancer Research: In vitro studies demonstrated that specific benzothiazole derivatives had IC50 values in the nanomolar range against breast cancer cell lines (MCF-7), indicating potent anticancer activity .
  • Anti-inflammatory Activity: Research showed that certain compounds could significantly reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels .

Data Tables

Biological ActivityMechanismReference
AntibacterialMembrane disruption
AnticancerApoptosis induction
Anti-inflammatoryCytokine inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-tert-butyl-substituted benzothiazole derivatives, and what purification methods are recommended?

  • Answer : Common synthetic routes involve multi-step reactions, including cyclization and functionalization. For example, hydrogenation and coupling reactions using reagents like N,N′-tetramethyluronium hexafluorophosphate (HATU) or carbonyldiimidazole (CDI) are effective for introducing substituents . Purification typically employs column chromatography with gradients of ethyl acetate/hexane, as demonstrated in similar benzotriazole syntheses . Post-synthesis, analytical techniques like TLC and HPLC (≥95% purity) are critical for validation .

Q. How are structural characterization techniques (e.g., NMR, IR) applied to confirm the integrity of benzothiazole derivatives?

  • Answer : Proton and carbon NMR (¹H, ¹³C) are essential for verifying substituent positions and ring saturation. For example, ¹H NMR can confirm tert-butyl group integration (typically 9H singlet at δ ~1.3–1.5 ppm) and benzothiazole backbone protons (δ ~2.5–3.5 ppm for tetrahydro ring protons) . IR spectroscopy identifies functional groups like carboxylic acid C=O (stretch ~1700 cm⁻¹) and benzothiazole C-S bonds (600–700 cm⁻¹) . Mass spectrometry (MS) validates molecular weight, with ESI-MS often showing [M+H]⁺ peaks .

Q. What safety protocols are recommended for handling tetrahydrobenzothiazole derivatives during synthesis?

  • Answer : Key precautions include using inert atmospheres (argon/nitrogen) for moisture-sensitive steps and avoiding ignition sources (e.g., open flames) due to flammability risks . Personal protective equipment (PPE) such as gloves and goggles is mandatory. Storage at +4°C in sealed containers under inert gas minimizes degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for benzothiazole derivatives?

  • Answer : Discrepancies in C/H/N percentages often arise from incomplete purification or hygroscopicity. Re-crystallization or repeated column chromatography improves purity . For hygroscopic compounds, Karl Fischer titration or drying under vacuum (e.g., 24 h at 40°C) ensures accurate elemental analysis . Computational tools (e.g., Gaussian) can model expected values to benchmark experimental results .

Q. What strategies optimize reaction yields in the synthesis of 6-tert-butyl-4,5,6,7-tetrahydrobenzothiazole derivatives under catalytic conditions?

  • Answer : Catalyst selection is critical. Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance coupling efficiency in aryl substitutions, while copper iodide (CuI) aids in alkyne additions . Solvent systems like Et₃N/THF (1:1) stabilize intermediates during reflux . Kinetic monitoring via HPLC or in-situ IR helps identify optimal reaction termination points .

Q. How are in vitro assays designed to evaluate the pharmacological activity of benzothiazole-carboxylic acid derivatives?

  • Answer : Standard assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., Amplex Red for autotaxin inhibition) with IC₅₀ calculations using dose-response curves .
  • Solubility : HT-Solubility assays in phosphate buffer (pH 7.4) with LC-MS quantification .
  • Metabolic stability : Glutathione adduct screening to assess reactive metabolite formation .

Q. What computational methods validate benzothiazole derivative conformations, and how do they compare with experimental data?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts. For example, computed ¹³C NMR shifts for tetrahydro rings align with experimental data within ±3 ppm . Molecular docking (AutoDock Vina) models interactions with biological targets, guiding structure-activity relationship (SAR) studies .

Methodological Notes

  • Spectral Data Interpretation : Always compare experimental NMR shifts with literature analogs (e.g., tert-butyl groups in similar scaffolds ).
  • Reaction Troubleshooting : Low yields may require adjusting catalyst loading (e.g., 5–10 mol% Pd) or switching to microwave-assisted synthesis for faster kinetics .
  • Safety Compliance : Refer to SDS sheets for region-specific guidelines (e.g., P210–P202 codes for flammability and handling ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.